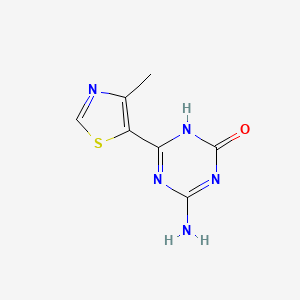
4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains both a thiazole and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanamide under acidic conditions to yield the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thione
Uniqueness
4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific combination of thiazole and triazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H7N5OS |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
4-amino-6-(4-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5OS/c1-3-4(14-2-9-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
Clave InChI |
CUPVLCULBCFNDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=NC(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)


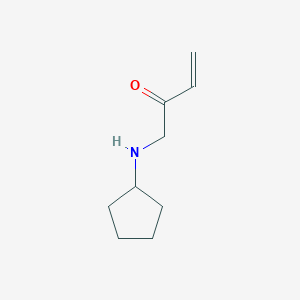

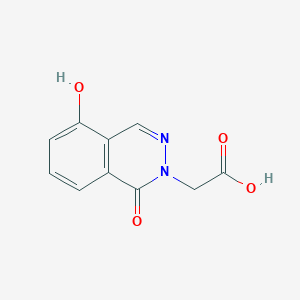


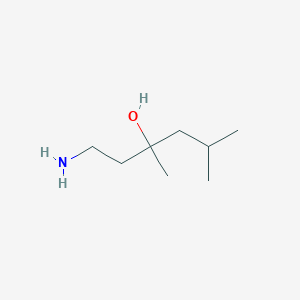
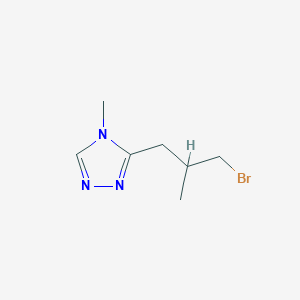
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
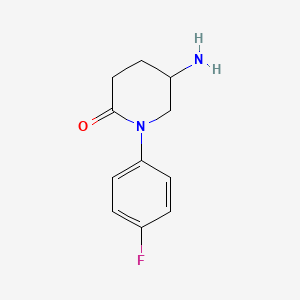
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
